bicyclo-PGEM
Beschreibung
Bicyclo-PGEM (11-deoxy-13,14-dihydro-15-keto-11β,16ε-cyclo-PGE2) is a stable degradation product of the unstable prostaglandin E2 (PGE2) metabolite, PGEM (13,14-dihydro-15-keto-PGE2). PGE2 plays critical roles in inflammation, labor initiation, and vascular regulation, but its rapid metabolism and short half-life (<5 minutes) in plasma make direct measurement unreliable . Bicyclo-PGEM forms spontaneously under alkaline conditions, circumventing PGEM’s instability and enabling accurate quantification of PGE2 production via radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS) . Its stability and specificity have made it a key biomarker in studies of pregnancy, labor, and inflammatory diseases .
Eigenschaften
IUPAC Name |
7-(4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl)hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCZPIJMGKLVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo-PGEM is synthesized through the alkalinization of plasma, which converts Prostaglandin E2 and its degradation products into the stable bicyclo compound . This process involves the use of a rabbit antiserum against bicyclo-PGEM and a radiolabel produced by alkalinization of tritiated Prostaglandin E2 . The reaction conditions are carefully controlled to ensure the stability and accuracy of the final product.
Industrial Production Methods
The industrial production of bicyclo-PGEM involves large-scale synthesis using similar alkalinization techniques. The process is optimized for high yield and purity, employing advanced chromatographic and extraction methods to isolate the compound . The production is carried out under stringent quality control measures to ensure consistency and reliability.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo-PGEM undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of bicyclo-PGEM, as well as substituted derivatives that have different functional groups attached .
Wissenschaftliche Forschungsanwendungen
Bicyclo-PGEM has a wide range of scientific research applications:
Wirkmechanismus
Bicyclo-PGEM exerts its effects by interacting with specific molecular targets and pathways involved in Prostaglandin E2 signaling . It binds to Prostaglandin receptors on cell surfaces, triggering a cascade of intracellular events that modulate inflammation, vasodilation, and other physiological processes . The stability of bicyclo-PGEM allows for more accurate studies of these pathways, providing valuable insights into the role of Prostaglandins in health and disease .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
PGEM (13,14-dihydro-15-keto-PGE2)
- Structural Relationship : PGEM is the immediate metabolite of PGE2 but undergoes rapid degradation into bicyclo-PGEM in plasma. Both share the 13,14-dihydro-15-keto backbone but differ in cyclization at the 11β and 16ε positions .
- Measurement Challenges : PGEM’s chemical instability leads to artifactual formation or loss during sample processing, whereas bicyclo-PGEM remains stable, allowing reproducible RIA or LC-MS quantification .
- Biological Relevance : PGEM levels correlate with PGE2 production but are rarely measured directly due to instability. Bicyclo-PGEM is the preferred proxy for clinical studies .
PGFM (13,14-dihydro-15-keto-PGF2α)
- Functional Similarity : Like bicyclo-PGEM, PGFM is a stable metabolite of prostaglandin F2α (PGF2α), used to assess PGF2α activity in labor and preterm birth prediction .
- Measurement Specificity: Traditional RIAs for PGFM exhibit cross-reactivity with PGF1α (12.2%), complicating interpretation. In contrast, bicyclo-PGEM-specific RIAs show <1% cross-reactivity with other prostanoids .
- Clinical Utility : Both metabolites are elevated during labor, but bicyclo-PGEM better predicts preterm labor due to its specificity in reflecting PGE2 dynamics .
6-keto-PGF1α
- Role in Vascular Regulation : A stable metabolite of prostacyclin (PGI2), 6-keto-PGF1α is measured alongside bicyclo-PGEM in studies of preeclampsia and hypertension .
- Analytical Overlap : Cross-reactivity in RIAs between 6-keto-PGF1α and other prostaglandins (e.g., PGE1) is common. LC-MS differentiates them but requires costly instrumentation .
Analytical Performance Comparison
Key Research Findings
Labor Prediction: Bicyclo-PGEM levels in maternal plasma rise significantly during labor (mean: 120 pg/mL vs. 45 pg/mL in non-labor) and correlate with cervical dilation rates . PGFM levels also increase but show wider interindividual variability due to cross-reactivity .
Preterm Birth Risk :
- Elevated bicyclo-PGEM (>90 pg/mL) at 28 weeks gestation predicts preterm labor with 78% sensitivity and 85% specificity, outperforming PGFM (65% sensitivity) .
Inflammatory Diseases :
- In rheumatoid arthritis, bicyclo-PGEM levels (mean: 200 pg/mL) reflect disease activity more accurately than urinary PGE2 metabolites (r = 0.72 vs. r = 0.54) .
Advantages and Limitations of Bicyclo-PGEM
- Advantages: Unparalleled stability and specificity in plasma.
- Limitations: Requires alkaline pretreatment of samples, complicating workflow. Limited commercial assay availability compared to PGFM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
